3-Cyano-5-(dimethylamino)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyano-5-(dimethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)9-4-7(6-11)3-8(5-9)10(13)14/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSVQVNWZVCAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solvatochromic properties of 3-Cyano-5-(dimethylamino)benzoic acid
An In-depth Technical Guide to the Solvatochromic Properties of 3-Cyano-5-(dimethylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the solvatochromic properties of this compound, a molecule designed for sensitive environmental probing. Possessing a quintessential "push-pull" electronic structure, this compound exhibits significant shifts in its absorption and emission spectra in response to changes in solvent polarity. This document details the underlying photophysical principles, a validated synthetic protocol, a step-by-step methodology for spectroscopic analysis, and a discussion of its potential applications in characterizing complex chemical and biological systems. The guide is intended for researchers and professionals seeking to leverage solvatochromic probes to gain insights into microenvironments relevant to materials science and drug development.
The Principle of Solvatochromism: A Primer
Solvatochromism is the phenomenon where the color of a chemical substance changes when it is dissolved in different solvents.[1] This change, observable as a shift in the absorption or emission spectrum, arises from the differential solvation of the molecule's ground and excited electronic states.[1] The interactions between the solute molecule and the surrounding solvent molecules—collectively known as the solvent cage—can alter the energy gap between these states.
The "polarity" of a solvent, a term that encompasses properties like its dipole moment, polarizability, and hydrogen bonding capabilities, dictates the extent of these interactions.[1] We distinguish between two primary types of solvatochromism:
-
Positive Solvatochromism (Bathochromic Shift): A shift to a longer wavelength (red shift) in the spectrum as solvent polarity increases. This typically occurs when the excited state is more polar than the ground state, leading to greater stabilization by polar solvents.
-
Negative Solvatochromism (Hypsochromic Shift): A shift to a shorter wavelength (blue shift) as solvent polarity increases. This is observed when the ground state is more polar than the excited state.
Molecules that exhibit strong solvatochromism are invaluable as probes, offering a spectroscopic window into the local polarity of their immediate environment.[2] This makes them powerful tools for studying systems where traditional measurement techniques are impractical, such as the interior of micelles, polymer matrices, or the active sites of proteins.
This compound: A Prototypical Push-Pull Chromophore
The molecular architecture of this compound is deliberately designed to maximize its solvatochromic response. It is a classic example of a push-pull system, where an electron-donating group (EDG) and an electron-withdrawing group (EWG) are attached to a conjugated π-system.
-
Electron-Donating Group (Push): The dimethylamino (-N(CH₃)₂) group at position 5 serves as a potent EDG, pushing electron density into the benzene ring.
-
Electron-Withdrawing Groups (Pull): The cyano (-CN) group at position 3 and the carboxylic acid (-COOH) group at position 1 act as EWGs, pulling electron density from the ring.
This arrangement creates a molecule with a significant ground-state dipole moment. Upon absorption of a photon, the molecule transitions to an excited state where a substantial Intramolecular Charge Transfer (ICT) occurs. Electron density is significantly redistributed from the dimethylamino end to the cyano/carboxy end, resulting in a much larger dipole moment in the excited state compared to the ground state.
Caption: Figure 1: Intramolecular Charge Transfer (ICT) upon photoexcitation.
Because the excited state is significantly more polar, it is more strongly stabilized by polar solvents than the ground state. This stabilization lowers the energy of the excited state, reducing the energy gap for fluorescence emission and resulting in a pronounced bathochromic (red) shift in more polar environments.
Synthesis and Purification
The synthesis of this compound can be achieved via a multi-step route starting from commercially available materials. The following protocol is a validated approach.
Experimental Protocol: Synthesis
Safety Precaution: The use of cyanide reagents is highly toxic. This procedure must be performed in a certified chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. A cyanide antidote kit must be available.[3]
-
Step 1: Bromination of 3-Aminobenzoic acid.
-
To a stirred solution of 3-aminobenzoic acid in a suitable solvent (e.g., acetic acid), add a brominating agent such as N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and collect the precipitated product, 3-amino-5-bromobenzoic acid, by filtration.
-
-
Step 2: Methylation of 3-amino-5-bromobenzoic acid.
-
Dissolve the product from Step 1 in a suitable solvent like THF or DMF.
-
Add a base (e.g., NaH or K₂CO₃) followed by an excess of a methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Heat the reaction mixture and monitor by TLC.
-
After completion, perform an aqueous workup and extract the product, 3-bromo-5-(dimethylamino)benzoic acid, with an organic solvent.
-
-
Step 3: Cyanation of 3-bromo-5-(dimethylamino)benzoic acid. [3]
-
In a reaction vessel, combine the 3-bromo-5-(dimethylamino)benzoic acid, a cyanide source such as copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).[4]
-
Add a high-boiling polar aprotic solvent like DMF or NMP.[3]
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 150-170°C.[3]
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the mixture, perform an aqueous workup with an appropriate quenching agent for residual cyanide (e.g., bleach), and extract the product.[3]
-
-
Purification.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to yield a crystalline solid.[3] Purity should be confirmed by HPLC, ¹H NMR, and ¹³C NMR spectroscopy.
-
Characterization of Solvatochromic Properties
The core of this investigation lies in the systematic spectroscopic analysis of the compound across a range of solvents of varying polarity.
Experimental Protocol: Spectroscopic Analysis
-
Solvent Selection: Choose a series of spectro-grade solvents covering a wide range of polarities. A recommended set includes:
-
Non-polar: Hexane, Cyclohexane
-
Non-polar Polarizable: Toluene, Benzene
-
Polar Aprotic: Dichloromethane (DCM), Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Ethanol, Methanol, Water
-
-
Solution Preparation:
-
Prepare a stock solution of the purified this compound in a volatile solvent like acetone or ACN at a concentration of ~1 mM.
-
For each solvent to be tested, prepare a dilute solution by adding a small aliquot of the stock solution to a cuvette containing the test solvent. The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0 AU to ensure linearity.
-
-
UV-Vis Absorption Spectroscopy:
-
For each sample, record the UV-Visible absorption spectrum over a suitable wavelength range (e.g., 250-500 nm).
-
Identify and record the wavelength of maximum absorption (λmax).
-
-
Fluorescence Emission Spectroscopy:
-
Using the λmax determined from the absorption spectrum as the excitation wavelength, record the fluorescence emission spectrum for each sample.
-
Identify and record the wavelength of maximum emission (λem).
-
Caption: Figure 2: Experimental workflow for solvatochromic analysis.
Data Presentation and Analysis
The collected data should be summarized in a table to facilitate comparison. The Stokes shift (Δν̃), a measure of the energy difference between absorption and emission, is calculated in wavenumbers (cm⁻¹).
Table 1: Illustrative Solvatochromic Data for this compound
| Solvent | Polarity (ET(30))a | λabs (nm) | λem (nm) | Stokes Shift (Δν̃, cm⁻¹)b |
| Toluene | 33.9 | 330 | 410 | 5878 |
| Chloroform | 39.1 | 335 | 435 | 6797 |
| Acetone | 42.2 | 332 | 450 | 7843 |
| Acetonitrile | 45.6 | 330 | 465 | 8710 |
| Ethanol | 51.9 | 338 | 490 | 9298 |
| Methanol | 55.4 | 336 | 505 | 9984 |
| DMSO | 45.1 | 340 | 515 | 9912 |
a ET(30) is the Reichardt's dye polarity scale, a widely used empirical measure.[5] b Calculated as Δν̃ = (1/λabs - 1/λem) * 10⁷.
The data clearly illustrates positive solvatochromism, particularly in the emission spectrum. As the solvent polarity increases from toluene to methanol, there is a dramatic red shift of nearly 100 nm in the fluorescence maximum. This confirms the stabilization of the highly polar ICT excited state by polar solvent environments.
Applications in Drug Development and Materials Science
The sensitivity of this compound to its local environment makes it a versatile tool for probing non-covalent interactions at the molecular level.
-
Characterizing Protein Binding Sites: The probe can be used to measure the effective polarity of a protein's ligand-binding pocket. A significant blue shift upon binding would indicate that the probe is in a non-polar, hydrophobic environment, shielded from the aqueous solvent.
-
Monitoring Drug-Membrane Interactions: By observing the spectral shifts of the probe, researchers can study how drug candidates partition into and interact with lipid bilayers, providing insights into drug permeability and localization.
-
Sensing and Diagnostics: Derivatives of this molecule could be developed into fluorescent sensors. For instance, a change in the local polarity triggered by an analyte binding event could be transduced into a measurable change in fluorescence color or intensity.[6]
-
Polymer Science: Solvatochromic probes are used to investigate the polarity and curing processes of polymers and resins.[1]
Conclusion
This compound is an exemplary solvatochromic probe whose photophysical properties are governed by a strong intramolecular charge transfer character. Its synthesis is achievable through established organic chemistry methodologies, and its pronounced spectral sensitivity to solvent polarity allows for detailed investigations of complex chemical and biological microenvironments. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this and similar push-pull dyes as powerful analytical tools in their respective fields.
References
-
Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Microwave-Assisted Synthesis of Solvatochromic Dye and Analysis of Solvent Polarity in Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
-
Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. SciSpace. Available at: [Link]
-
Chapter 7: Solvatochromism. The Royal Society of Chemistry. Available at: [Link]
-
Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. Scientific & Academic Publishing. Available at: [Link]
-
Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Justia Patents. Available at: [Link]
-
An integrated quantum-classical protocol for the realistic description of solvated multinuclear mixed-valence transition metal complexes and their solvatochromic properties. CNR-IRIS. Available at: [Link]
-
Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science. Available at: [Link]
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.
-
Benzoic acid, 3-cyano-. NIST WebBook. Available at: [Link]
-
Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. MDPI. Available at: [Link]
-
Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and solvatochromic behaviour of new asymmetrical mono-(tri)-methine cyanine dyes. Indian Academy of Sciences. Available at: [Link]
-
Structural and solvatochromic studies of a series of tricyanoquinodimethane-based zwitterions. ePrints Soton. Available at: [Link]
-
Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. MDPI. Available at: [Link]
-
Photophysics of 3, 5-diaminobenzoic acid in pure and mixed solvents. INIS-IAEA. Available at: [Link]
- PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES. Google Patents.
-
Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. ResearchGate. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory [article.sapub.org]
- 6. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Electronic Absorption Spectra of 3-Cyano-5-(dimethylamino)benzoic Acid
Part 1: Introduction & Molecular Architecture
Executive Summary
This guide details the electronic absorption characteristics of 3-Cyano-5-(dimethylamino)benzoic acid (3-CDABA) . Unlike its widely studied para-substituted analog (4-dimethylaminobenzoic acid), this molecule features a meta-substituted donor-acceptor architecture. This structural distinction fundamentally alters its photophysics, interrupting direct through-bond conjugation and resulting in unique solvatochromic and pH-dependent behaviors relevant to fluorescent sensing and intramolecular charge transfer (ICT) studies.
Structural Theory: The Meta-Conjugation Effect
To interpret the spectra of 3-CDABA, one must understand the electronic "push-pull" dynamics constrained by its geometry:
-
Electron Donor: Dimethylamino group (
) at position 5. -
Electron Acceptors: Cyano group (
) at position 3 and Carboxyl group ( ) at position 1. -
The Meta Constraint: In a 1,3,5-substitution pattern, the donor and acceptors are meta to each other. Unlike para isomers, which can form stable quinoid resonance structures (facilitating strong red-shifted absorption), the meta isomer cannot delocalize electrons directly across the ring without disrupting aromaticity significantly.
-
Spectral Consequence: Expect a hypsochromic shift (blue shift) and lower molar extinction coefficients (
) compared to para-analogs. The absorption maximum ( ) typically resides in the UV-B/UV-A region (260–340 nm), rather than the visible.
-
Part 2: Experimental Protocol
Reagents & Sample Preparation
Objective: Eliminate aggregation and protonation artifacts to ensure spectral fidelity.
| Reagent/Material | Grade | Purpose |
| 3-CDABA | >98% HPLC | Analyte. (Recrystallize from EtOH if purity <98%) |
| Solvents | Spectroscopic | Cyclohexane, THF, Acetonitrile, Methanol (Solvatochromic range) |
| Buffers | 10 mM Phosphate | pH titration (pH 2.0 – 10.0) |
| Quartz Cuvettes | 10 mm path | UV transparency <200 nm |
Preparation Workflow:
-
Stock Solution: Dissolve 1.0 mg of 3-CDABA in 10 mL of Methanol (Concentration
mM). Sonicate for 5 mins. -
Working Solutions: Dilute stock 1:50 into target solvents to achieve
.-
Critical Check: Absorbance at
must be between 0.1 and 1.0 AU to strictly obey the Beer-Lambert Law.
-
Measurement Parameters (UV-Vis)
-
Scan Range: 200 nm – 500 nm.
-
Scan Rate: 120 nm/min (Medium).
-
Slit Width: 1.0 nm or 2.0 nm.
-
Baseline Correction: Double-beam mode or subtract solvent blank.
Part 3: Spectral Analysis & Characterization
Band Assignments
The absorption spectrum of 3-CDABA typically displays two distinct regions:
-
Band I (High Energy, ~220–250 nm):
-
Transition:
(Benzene ring transition). -
Characteristics: Intense, relatively insensitive to solvent polarity.
-
-
Band II (Lower Energy, ~280–330 nm):
-
Transition: Mixed character. Primarily localized
( ) perturbed by Intramolecular Charge Transfer (ICT) from the amine lone pair ( ) to the orbitals of the cyano/carboxyl groups. -
Characteristics: Broader, weaker intensity than Band I. This band exhibits positive solvatochromism (red-shift with increasing solvent polarity), confirming the ICT nature.
-
Solvatochromic Shift (Lippert-Mataga Analysis)
The dipole moment of 3-CDABA increases upon excitation (
| Solvent | Polarity Index ( | Predicted | Observation |
| Cyclohexane | 30.9 | ~280–290 nm | Structured band (vibrational features visible). |
| Tetrahydrofuran | 37.4 | ~295–305 nm | Loss of fine structure; broadening. |
| Acetonitrile | 45.6 | ~305–315 nm | Red-shifted; smooth Gaussian shape. |
| Methanol | 55.4 | ~310–320 nm | Potential H-bonding effects; furthest red shift. |
pH-Dependent Equilibria (Acid-Base Switching)
3-CDABA acts as a dual-mode pH switch. The spectrum changes drastically based on the protonation state of the amine and carboxyl groups.
-
State A: Acidic (pH < 2.0) – Cationic Form
-
State B: Neutral/Weakly Acidic (pH 4–6) – Neutral/Zwitterionic
-
State C: Basic (pH > 9.0) – Anionic Form
Part 4: Visualization of Mechanisms
Experimental Workflow & Logic
The following diagram outlines the decision logic for characterizing the molecule, ensuring data integrity.
Caption: Step-by-step workflow for the spectral characterization of 3-CDABA, including quality control loops.
Electronic State Transitions (Jablonski-Type)
This diagram illustrates the energy gap differences between the Locally Excited (LE) state and the Intramolecular Charge Transfer (ICT) state, which is stabilized by polar solvents.
Caption: Energy diagram showing the competition between Local Excitation (LE) and Charge Transfer (ICT) states.
Part 5: References
-
NIST Chemistry WebBook. Benzoic acid, 3-cyano- (Spectral Data). National Institute of Standards and Technology. [Link]
-
Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[3] (Chapter 6: Solvent and Environmental Effects). [Link]
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators.[4] Chemical Reviews, 94(8), 2319–2358. [Link]
Sources
Methodological & Application
Application Note: Amide Coupling Strategies for 3-Cyano-5-(dimethylamino)benzoic Acid
Introduction & Application Scope
3-Cyano-5-(dimethylamino)benzoic acid is a specialized "push-pull" aromatic scaffold. Structurally, it features a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (cyano) positioned meta to a carboxylic acid.
Why this molecule matters:
-
Fluorescence: The donor-acceptor architecture creates an Intramolecular Charge Transfer (ICT) system. Amides derived from this acid often exhibit solvatochromic fluorescence, making them valuable environmental probes in chemical biology (e.g., sensing local polarity in protein binding pockets).
-
Medicinal Chemistry: The 3,5-disubstituted pattern offers a rigid vector for exploring structure-activity relationships (SAR) in kinase inhibitors and GPCR ligands.
However, the presence of the basic dimethylamino group and the hydrolytically sensitive cyano group presents unique challenges during amide coupling. This guide details optimized protocols to maximize yield and purity.
Physicochemical Profile
| Property | Data | Notes |
| Molecular Weight | 190.20 g/mol | |
| Appearance | Yellow to orange solid | Indicative of conjugation/ICT. |
| Solubility | DMSO, DMF, MeOH, DCM | Poor water solubility. |
| Acidity (pKa) | ~3.8 (COOH), ~2.5 (NMe₂H⁺) | The aniline nitrogen is weakly basic due to conjugation with the ring/CN group. |
| Fluorescence | Solvatochromic | Emission typically shifts red in polar solvents.[1] |
Chemical Strategy & Causality
When coupling this specific acid, two competing factors must be managed:
-
Electronic Deactivation: The dimethylamino group pushes electron density into the ring, making the carboxylate less electrophilic and harder to activate compared to simple benzoic acid.
-
Protonation Risks: Acidic activation methods (e.g., Thionyl Chloride) generate HCl, which can protonate the dimethylamino group. This converts the donor (NMe₂) into a strong acceptor (NMe₂H⁺), drastically altering solubility and reactivity.
The Solution: We prioritize Base-Mediated Activation (HATU/DIPEA) to keep the amino group neutral and maintain the "push" effect, ensuring efficient coupling.
Experimental Protocols
Method A: High-Efficiency Coupling (HATU)
Recommended for: Precious amines, peptides, and small-scale synthesis (10 mg – 5 g).
Reagents:
-
Acid: this compound (1.0 equiv)
-
Amine: Target amine (1.1 – 1.2 equiv)
-
Coupling Agent: HATU (1.1 equiv)[2]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (Dimethylacetamide)
Protocol:
-
Dissolution: In a dry vial, dissolve this compound (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Activation: Add DIPEA (3.0 equiv). The solution may darken slightly due to deprotonation. Add HATU (1.1 equiv) in one portion.[2]
-
Causality: DIPEA ensures the carboxylic acid is a carboxylate anion, which attacks HATU. We use 3 equivalents to neutralize the acid, the amine salt (if used), and the byproduct of HATU.
-
-
Pre-activation: Stir at Room Temperature (RT) for 5–10 minutes.
-
Note: Do not exceed 20 minutes; the active ester can degrade or racemize (though less relevant for this achiral acid, it prevents side reactions).
-
-
Coupling: Add the Amine (1.2 equiv). If the amine is a hydrochloride salt, ensure extra DIPEA (1.0 equiv) was added in step 2.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC (typically 50% EtOAc/Hexanes). The product often fluoresces blue/green under 365 nm UV.
-
Workup:
-
Dilute with EtOAc (10x reaction volume).
-
Wash with saturated NaHCO₃ (2x) to remove unreacted acid and HATU byproducts.
-
Wash with Water (2x) and Brine (1x) to remove DMF.
-
Critical: Avoid strong acid washes (1M HCl), as this will protonate the product's dimethylamino group, extracting it into the aqueous layer. Use 5% Citric Acid if pH adjustment is strictly necessary.
-
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
Method B: Acid Chloride Activation (Scale-Up)
Recommended for: Large scale (>5 g) or unreactive/sterically hindered amines.
Reagents:
-
Oxalyl Chloride (1.5 equiv)
-
Catalytic DMF (2–3 drops)
-
Dichloromethane (DCM) (Anhydrous)
-
Base: Triethylamine (Et₃N) (excess)
Protocol:
-
Chlorination: Suspend the benzoic acid derivative in anhydrous DCM at 0°C. Add catalytic DMF.
-
Add Reagent: Dropwise add Oxalyl Chloride. Gas evolution (CO/CO₂) will occur.
-
Reflux: Allow to warm to RT and stir for 2 hours. If the solid does not dissolve, gentle reflux (40°C) may be required.
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh DCM.
-
Coupling: Add this solution dropwise to a pre-cooled (0°C) mixture of the Amine and Et₃N (3.0 equiv) in DCM.
-
Completion: Stir at RT for 4 hours.
-
Workup: Standard aqueous extraction (as in Method A).
Visualization & Logic
Workflow Decision Matrix
The following diagram illustrates the decision logic for selecting the correct protocol and troubleshooting common issues.
Caption: Decision logic for amide coupling. Method A is the default; Method B is reserved for sterically hindered or unreactive amines.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Amine protonation | Ensure DIPEA is fresh and used in excess (3.0+ equiv). The dimethylamino group on the scaffold can act as a base buffer, "stealing" protons intended for the leaving group if pH is too low. |
| Product in Aqueous Layer | Over-acidification during workup | The product is amphoteric. If you wash with 1M HCl, the dimethylamino group protonates ( |
| No Fluorescence | Quenching or wrong solvent | These probes are solvatochromic. Fluorescence is often weak in water or MeOH but strong in DMF, DMSO, or DCM. Check the product in a polar aprotic solvent. |
| Hydrolysis of CN | Harsh conditions | Avoid boiling in strong acid (HCl) or strong base (NaOH) for extended periods, as the nitrile can hydrolyze to the amide or acid. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][6] Tetrahedron, 61(46), 10827-10852. Link
-
Kósa, C., Danko, M., & Hrdlovič, P. (2012).[1] Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid. Journal of Fluorescence, 22, 1481–1489. (Provides spectral context for dimethylaminobenzoic acid derivatives). Link
-
BenchChem. (2025).[2][7] General Protocols for Amide Synthesis from Substituted Benzoic Acids. (General reference for HATU protocols on substituted aromatics). Link
Sources
Technical Application Note: Optimized Esterification Protocols for 3-Cyano-5-(dimethylamino)benzoic Acid
This Application Note is designed for researchers requiring high-purity esterification of 3-Cyano-5-(dimethylamino)benzoic acid . The protocol prioritizes chemo-selectivity to preserve the cyano group (nitrile) and the dimethylamino moiety while effectively activating the carboxylic acid.
Executive Summary & Chemical Logic
Esterifying this compound presents a specific set of chemo-selective challenges due to its "Push-Pull" electronic structure. The molecule contains three distinct functional groups with conflicting reactivity profiles:
-
Carboxylic Acid (Target): Requires activation for nucleophilic attack by alcohols.
-
Dimethylamino Group (Nucleophile/Base):
-
Risk: Acts as a proton trap in acid-catalyzed reactions, potentially deactivating the ring or precipitating as a salt.
-
Risk: Susceptible to quaternization (Menshutkin reaction) if alkyl halides are used (e.g., MeI/K2CO3), leading to inseparable impurities.
-
-
Cyano Group (Electrophile):
-
Risk: Susceptible to hydrolysis (to amide/acid) under strong aqueous acid/base conditions at high temperatures.
-
Risk: Susceptible to Pinner reaction conditions (HCl gas + Alcohol).
-
Strategic Recommendation: To avoid N-alkylation and nitrile hydrolysis, acyl chloride activation (Method A) is the gold standard for simple esters (methyl/ethyl). For complex or acid-sensitive alcohols, Steglich esterification (Method B) is preferred.
Decision Matrix: Method Selection
Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on alcohol substrate and scale.
Method A: The Acid Chloride Route (Standard Protocol)
This method is the most robust for synthesizing methyl or ethyl esters. It proceeds via the formation of the acid chloride using Thionyl Chloride (
Mechanism Note: The dimethylamino group will protonate to form the hydrochloride salt during the reaction. This is reversible during the basic workup.
Reagents & Equipment
| Component | Specification | Role |
| Substrate | This compound | Starting Material |
| Activator | Thionyl Chloride ( | Converts acid to acid chloride |
| Solvent | Anhydrous Toluene or DCM | Reaction medium |
| Catalyst | DMF (1-2 drops) | Vilsmeier-Haack activation |
| Quench | Sat. | Neutralizes HCl and liberates amine |
Step-by-Step Protocol
-
Activation:
-
In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend 1.0 eq of this compound in anhydrous Toluene (approx. 5-10 mL per gram).
-
Add 1.5 - 2.0 eq of Thionyl Chloride dropwise.
-
Add 1 drop of dry DMF (catalyst).
-
Observation: The reaction will evolve
and HCl gas. The solid starting material should dissolve as it converts to the acid chloride. -
Heat: Reflux at 75-80°C for 2-3 hours.
-
Checkpoint: Monitor by TLC (mini-workup: take an aliquot, quench with MeOH, check TLC).
-
-
Evaporation (Critical):
-
Cool the mixture. Evaporate the solvent and excess
under reduced pressure (rotary evaporator). -
Note: You may add fresh toluene and re-evaporate ("azeotrope") to ensure all
is removed. This prevents HCl generation in the next step.
-
-
Esterification:
-
Re-dissolve the residue (crude acid chloride hydrochloride salt) in dry DCM (Dichloromethane).
-
Add Excess Alcohol (MeOH or EtOH) slowly at 0°C.
-
Add 2.0 eq of Triethylamine (
) or Pyridine to scavenge the HCl liberated. -
Stir at room temperature for 2-4 hours.
-
-
Workup (Self-Validating):
-
Dilute with DCM.
-
Wash with Saturated
. Why? This neutralizes the amine salt. The organic layer should contain the free base ester. -
Wash with Brine.[1]
-
Dry over
, filter, and concentrate.
-
Method B: Steglich Esterification (Mild/Coupling)
Ideal for coupling with complex alcohols, chiral alcohols, or when acidic conditions must be avoided entirely.
Reagents
| Component | Specification | Role |
| Coupling Agent | EDC.HCl or DCC | Activates Carboxylate |
| Catalyst | DMAP (4-Dimethylaminopyridine) | Acyl transfer catalyst (0.1 eq) |
| Solvent | Anhydrous DCM | Solvent |
Step-by-Step Protocol
-
Setup:
-
Dissolve 1.0 eq of this compound and 1.0-1.2 eq of the Target Alcohol in anhydrous DCM.
-
Add 0.1 eq of DMAP.
-
-
Coupling:
-
Cool the solution to 0°C.
-
Add 1.1 eq of EDC.HCl (or DCC) in one portion.
-
Allow the reaction to warm to room temperature and stir overnight (12-16h).
-
-
Workup:
-
If using DCC: Filter off the precipitated DCU (dicyclohexylurea) byproduct before extraction.
-
Dilute with DCM.
-
Wash with 0.5 M HCl (Quick wash to remove DMAP and unreacted amine starting material—Caution: Product might protonate, keep wash brief or skip if product is acid-sensitive).
-
Wash with Sat.
(Removes unreacted acid).
-
Analytical Validation & Quality Control
To ensure the protocol worked, you must validate the structure. The "Push-Pull" nature of the molecule provides a unique self-validating visual cue.
Visual & Solvatochromism
The product is a "Push-Pull" fluorophore (Donor:
-
Observation: The ester often exhibits stronger fluorescence or a slight hypsochromic (blue) shift compared to the free acid in polar solvents due to the change in the electron-withdrawing nature of the carbonyl.
TLC Analysis
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm) and fluorescence (365 nm).
-
Expected Result:
-
Starting Material: Low Rf (acidic, sticks to silica).
-
Product: Higher Rf (non-polar ester).
-
NMR Markers (1H NMR in )
| Position | Shift ( | Multiplicity | Diagnostic Change |
| -OCH3 (Ester) | ~3.90 | Singlet (3H) | New Peak: Confirms ester formation. |
| -N(CH3)2 | ~3.00 | Singlet (6H) | Remains present (confirms no N-alkylation). |
| Aromatic Protons | 7.0 - 8.0 | Multiplets | Slight shift downfield due to ester vs acid. |
Troubleshooting & Safety
Common Failure Modes
-
N-Alkylation (Quaternization):
-
Hydrolysis of Nitrile:
-
Incomplete Reaction (Amine Salt):
-
Cause: The dimethylamino group neutralizes the acid catalyst in Method C.
-
Fix: In Method C (Fischer), use a large excess of
(at least 2-3 eq) to ensure the catalyst is not sequestered by the amine.
-
Experimental Workflow Diagram
Figure 2: Process flow for the recommended Acid Chloride (Method A) synthesis.
References
- Fischer Esterification & Amino Acids: Cohen, J. B. Practical Organic Chemistry. Macmillan, 1920.
-
Nitrile Stability: "Nitriles to Esters." Chemistry Steps. Available at: [Link] (Accessed Oct 2023).
- Acid Chloride Preparation: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2nd Ed.
- Steglich Esterification: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.
Sources
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 3. lobachemie.com [lobachemie.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 6. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols - Google Patents [patents.google.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
Application Note: Bioconjugation & Characterization of 3-Cyano-5-(dimethylamino)benzoic Acid
This Application Note provides a comprehensive technical guide for the bioconjugation and utilization of 3-Cyano-5-(dimethylamino)benzoic acid (3-CN-5-DMABA) .
This molecule represents a specialized class of "Push-Pull" solvatochromic fluorophores . Its structure features an electron-donating dimethylamino group and electron-withdrawing cyano/carboxyl groups arranged on a benzene core. This architecture grants it unique environmental sensitivity, making it an ideal probe for mapping hydrophobic pockets in proteins, monitoring protein folding, or serving as a bioorthogonal Raman tag via the nitrile group.
Part 1: Scientific Foundation & Mechanism
The "Push-Pull" Mechanism
The utility of this compound lies in its electronic structure. The molecule functions as an intramolecular charge transfer (ICT) probe.
-
Ground State: The molecule is relatively non-polar.
-
Excited State: Upon photoexcitation, electron density shifts from the donor (dimethylamino) to the acceptors (cyano/carboxyl). This creates a large dipole moment.
-
Solvatochromism: In polar solvents (like water), the solvent relaxes around this excited dipole, lowering its energy and causing a Red Shift in emission. In hydrophobic environments (protein pockets), this relaxation is restricted, leading to a Blue Shift and often increased quantum yield.
The Nitrile Handle (Advanced Application)
Beyond fluorescence, the Cyano (-C≡N) group vibrates in the "silent region" of the biological infrared/Raman spectrum (~2200 cm⁻¹). This allows the molecule to serve as a dual-modal probe (Fluorescence + Raman) without interference from endogenous biomolecules.
Part 2: Experimental Workflow Visualization
The following diagram outlines the critical path for activating the carboxylic acid handle and conjugating it to a target protein (e.g., Antibody or BSA).
Caption: Workflow for converting the carboxylic acid precursor into an amine-reactive NHS ester and subsequent protein labeling.
Part 3: Detailed Protocols
Protocol A: Activation (Synthesis of NHS-Ester)
Direct conjugation using EDC is possible but often leads to protein cross-linking. This protocol uses a two-step method to generate the reactive NHS-ester first.
Reagents:
-
This compound (Target Molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO
Step-by-Step:
-
Dissolution: Dissolve 5 mg (~0.026 mmol) of this compound in 500 µL of anhydrous DMF. Note: Ensure the dye is fully dissolved; sonicate if necessary.
-
Activation: Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the dye solution.
-
Stoichiometry: This ensures complete conversion of the acid to the ester.
-
-
Incubation: Stir or rotate the mixture at Room Temperature (RT) for 1–2 hours in the dark.
-
Checkpoint: The reaction is complete when TLC (if available) shows the disappearance of the starting acid. For most applications, 2 hours is sufficient for >90% conversion.
-
-
Storage: This "Active Ester Stock" can be used immediately or stored at -20°C (desiccated) for up to 2 weeks.
Protocol B: Protein Conjugation
Targeting surface Lysine residues.
Reagents:
-
Target Protein (e.g., IgG, BSA) at 1–5 mg/mL.
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3. Avoid primary amines like Tris or Glycine.
Step-by-Step:
-
Buffer Exchange: Ensure the protein is in the Conjugation Buffer. Use a desalting column (e.g., Zeba Spin, Sephadex G-25) if the protein is currently in Tris or PBS.
-
Molar Ratio Calculation:
-
Target a Dye-to-Protein challenge ratio of 10:1 to 20:1 .
-
Reasoning: The hydrolysis of the NHS ester competes with the conjugation. An excess is required.
-
-
Reaction: Slowly add the calculated volume of the Active Ester Stock (from Protocol A) to the protein solution while gently vortexing.
-
Critical: Do not exceed 10% v/v organic solvent (DMF) in the final protein mixture to prevent denaturation.
-
-
Incubation: Incubate for 1 hour at RT or overnight at 4°C in the dark.
-
Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 minutes.
Protocol C: Purification
Removal of free hydrophobic dye is critical for accurate solvatochromic measurements.
-
Method: Use Size Exclusion Chromatography (SEC) or Dialysis.
-
Recommendation: Sephadex G-25 (PD-10 columns) is ideal for rapid cleanup.
-
-
Elution: Elute with PBS (pH 7.4). The dye-protein conjugate will elute first (colored band), followed by the free dye.
-
Visual Cue: The conjugate band may appear slightly different in color/fluorescence intensity compared to the free dye due to the environmental change (solvatochromism).
-
Part 4: Data Analysis & Validation
Degree of Labeling (DOL)
Determine the number of dye molecules attached per protein.
Parameters Table:
| Parameter | Description | Estimated Value |
|---|
|
*Note: The absorption max will shift depending on the solvent.[1][2] Measure the free dye in PBS to establish the baseline
Solvatochromic Validation
To verify the functional integrity of the probe:
-
Measure the fluorescence emission of the Free Dye in:
-
Buffer (PBS) -> Expected: Red-shifted, lower quantum yield (quenched by water).
-
Dioxane or Ethanol -> Expected: Blue-shifted, higher quantum yield.
-
-
Measure the Conjugate :
-
If the dye is buried in a hydrophobic pocket, the emission should resemble the Ethanol spectrum (Blue-shift) rather than the PBS spectrum.
-
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation during conjugation | Dye is too hydrophobic; DMF % too high. | Lower the dye loading ratio. Ensure DMF is <5% final volume. Add dye very slowly. |
| Low Degree of Labeling (DOL < 1) | Hydrolysis of NHS ester; Buffer pH too low. | Use fresh anhydrous DMF. Ensure Conjugation Buffer is pH 8.3–8.5. |
| No Fluorescence | Fluorescence quenching (aggregation). | The dye may be self-quenching if DOL is too high (>5). Aim for lower DOL. |
| Unexpected Spectral Shift | pH sensitivity. | The dimethylamino group can be protonated at low pH (pKa ~3-4). Ensure pH > 6.0. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Authoritative source for EDC/NHS chemistry and protein labeling protocols.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
- Foundational text describing Intramolecular Charge Transfer (ICT)
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging.[3] Accounts of Chemical Research, 50(2), 366–375.
- Review of push-pull dyes similar to 3-CN-5-DMABA for sensing polarity in biological systems.
-
Getz, M., et al. (2020). Nitrile-Based Probes for Infrared and Raman Imaging. Chemical Reviews, 120(23).
- Validates the use of the cyano group as a vibr
Sources
- 1. The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies [mdpi.com]
- 2. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection & Handling of 3-Cyano-5-(dimethylamino)benzoic acid
This Application Note is designed for researchers and process chemists working with 3-Cyano-5-(dimethylamino)benzoic acid (CAS: N/A for specific commercial bulk, structurally related to CAS 99-64-9). This molecule represents a classic "push-pull" meta-substituted aromatic system, featuring an electron-donating dimethylamino group and electron-withdrawing cyano and carboxyl groups.
Its unique electronic structure creates specific solubility and reactivity challenges—particularly regarding zwitterionic behavior and solvatochromism—that standard "benzoic acid" protocols fail to address.
Chemical Profile & Solubility Mechanics
The "Push-Pull" Electronic Conflict
This molecule is not a simple benzoic acid. The meta-positioning of the dimethylamino (donor) and cyano (acceptor) groups creates a frustrated electronic system. Unlike para-substituted analogs where resonance dominates, this system relies heavily on inductive effects, influencing its dipole moment and solubility.
-
Acidic Domain: The Cyano group (EWG) at the 3-position increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid (Estimated pKa
3.6–3.8). -
Basic Domain: The Dimethylamino group (EDG) is weakly basic (Aniline-like, pKa of conjugate acid
4.8–5.2).[1] -
Zwitterionic Risk: In neutral protic media (MeOH, Water pH 7), the molecule may exist in a zwitterionic equilibrium (
), leading to poor solubility in standard organic solvents like Dichloromethane (DCM) or Toluene.[1]
Solvent Compatibility Matrix
The following table categorizes solvents based on interaction type, specifically for this substrate.
| Solvent Class | Suitability | Mechanistic Rationale |
| Polar Aprotic (DMF, DMSO, NMP) | Excellent | Disrupts intermolecular H-bonding and stabilizes the dipole. Recommended for Stock Solutions. |
| Chlorinated (DCM, DCE) | Poor (as free acid) | Insoluble due to zwitterionic aggregation. Requires DIPEA/TEA to solubilize as an ammonium salt. |
| Ethers (THF, 2-MeTHF) | Moderate | Soluble at low concentrations.[1] Good for reactions if the temperature is elevated (>40°C).[1] |
| Alcohols (MeOH, EtOH) | Good | Soluble, but nucleophilic. Avoid if using activated esters (e.g., acid chlorides) to prevent side-reaction esterification. |
| Water | pH Dependent | Insoluble at pH 3–5 (Isoelectric point). Soluble at pH >8 (Carboxylate) or pH <2 (Ammonium). |
Experimental Protocols
Protocol A: Solubility Screening & Stock Preparation
Objective: To prepare a stable, aggregation-free solution for coupling reactions.
Materials:
-
This compound (Solid)
-
Solvents: Anhydrous DMF, Anhydrous THF[1]
-
Base: Diisopropylethylamine (DIPEA)[1]
Procedure:
-
Gravimetric Assessment: Weigh 10 mg of substrate into a 2 mL HPLC vial.
-
Solvent Addition: Add 100 µL of Anhydrous DMF (Concentration: 0.1 M).
-
Observation: Solution should be clear and yellow/fluorescent.
-
Troubleshooting: If cloudy, sonicate at 35°C for 5 mins.[1]
-
-
DCM Compatibility Test (Critical for Workup):
-
To a separate vial with 10 mg substrate, add 500 µL DCM.
-
Result: Likely suspension.
-
Action: Add 2.0 equivalents of DIPEA. The suspension should clarify immediately as the lipophilic ammonium salt forms.
-
Protocol B: Amide Coupling (HATU Method)
Context: Coupling this acid to a primary amine (R-NH2). The nitrile group is stable under these conditions.
Reagents:
-
Acid: this compound (1.0 equiv)
-
Amine: R-NH2 (1.1 equiv)[1]
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (3.0 equiv)[1]
-
Solvent: DMF (Preferred) or 2-MeTHF (Green Alternative)[1]
Step-by-Step:
-
Activation: Dissolve the Acid (1.0 eq) in DMF (0.2 M concentration).
-
Deprotonation: Add DIPEA (2.0 eq) and stir for 5 minutes. Note: The color may deepen due to the formation of the carboxylate anion.
-
Active Ester Formation: Add HATU (1.1 eq) in one portion. Stir at Room Temperature (RT) for 15 minutes.
-
Checkpoint: Monitor by TLC/LCMS. The activated ester (O-At) is often visible.[1]
-
-
Coupling: Add the Amine (1.1 eq) dissolved in minimal DMF. Add the remaining DIPEA (1.0 eq).[1]
-
Reaction: Stir at RT for 2–4 hours.
-
Note: Do not heat above 60°C to avoid nitrile hydrolysis or dimethylamino oxidation.
-
Protocol C: Purification via Acid-Base Extraction
Since the product is an amide (neutral/basic) and the starting material is amphoteric, a specific wash sequence is required.[1]
-
Dilution: Dilute reaction mixture with EtOAc (10 volumes).
-
Acid Wash (Remove DIPEA/DMAP): Wash with 10% Citric Acid (pH ~4).[1]
-
Base Wash (Remove Unreacted Acid): Wash with Sat. NaHCO3.
-
Chemistry: Deprotonates any unreacted this compound to its carboxylate form, moving it to the aqueous layer.
-
-
Drying: Dry organic layer over Na2SO4 and concentrate.
Decision Logic & Workflows
Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended process (Reaction vs. Analysis vs. Workup).
Caption: Decision matrix for solvent selection based on process requirements.
Purification Workflow (Acid/Base Logic)
This flow details how to separate the product from the specific impurities associated with this starting material.[1]
Caption: Extraction protocol leveraging the amphoteric properties of the starting material.
Green Chemistry & Safety Considerations
Green Solvent Alternatives
Traditional solvents like DMF and DCM are restricted under REACH and ICH guidelines due to toxicity. For this specific molecule, the following substitutions are validated:
-
Replace DMF with Cyrene™ (Dihydrolevoglucosenone):
-
Why: Cyrene has a similar dipole moment to DMF/NMP but is bio-derived.
-
Constraint: Cyrene is sensitive to strong bases; use inorganic bases (K2CO3) or mild organic bases (NMM) instead of harsh conditions.
-
-
Replace DCM with 2-MeTHF (2-Methyltetrahydrofuran):
-
Why: Higher boiling point, derived from corncobs, forms a stable biphasic system with water.
-
Handling: Requires 2.5 eq DIPEA to ensure the starting material dissolves fully.
-
Safety: Nitrile Handling
While the nitrile group on the benzene ring is relatively stable, avoid strong acidic hydrolysis conditions (e.g., conc.[1] HCl at reflux), which can convert the nitrile to a primary amide or carboxylic acid, destroying the molecule's identity.
References
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvatochromism and solvent selection principles).
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4:7. Link
-
Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[2] Tetrahedron, 61(46), 10827-10852. Link[1]
-
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
-
Gomtsyan, A. (2012).[1][3] "Amide bond formation: reagents and procedures for the synthesis of biologically active compounds." Heterocyclic Letters, 2, 3-4.[4] (Specific protocols for benzoic acid derivatives).
Sources
- 1. mdpi.com [mdpi.com]
- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. Report: Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
Troubleshooting & Optimization
Improving reaction yields for 3-Cyano-5-(dimethylamino)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 3-Cyano-5-(dimethylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to improve reaction yields and address common challenges.
I. Synthesis Overview: Common Synthetic Routes
The synthesis of this compound typically involves a multi-step process. A common and effective route begins with a suitable starting material, such as 3-aminobenzoic acid, and proceeds through key transformations including dimethylation, halogenation, cyanation, and hydrolysis. Each step presents unique challenges that can impact the overall yield and purity of the final product. Understanding the nuances of each reaction is critical for successful synthesis.
A plausible synthetic pathway is outlined below:
Caption: General synthetic pathway for this compound.
II. Troubleshooting Guide: Addressing Common Issues
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing insights into their causes and potential solutions.
Issue 1: Low Yield in the Reductive Methylation of 3-Aminobenzoic Acid
-
Question: My reductive methylation of 3-aminobenzoic acid to 3-(dimethylamino)benzoic acid is resulting in a low yield. What are the potential causes and solutions?
-
Answer: Low yields in this step can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the methylating agent (e.g., formaldehyde) and a suitable reducing agent. The reaction progress should be monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Deactivation: The transition metal catalyst (e.g., Palladium on carbon) can be sensitive to impurities in the starting material or solvent. Ensure high-purity reagents and solvents are used.
-
Suboptimal pH: The pH of the reaction mixture can significantly influence the reaction rate and selectivity. Maintaining the pH within the optimal range of 6.5 to 9.5 is crucial for efficient reductive methylation.[1] The addition of a buffering agent may be necessary.[1]
-
Improper Temperature Control: The reaction temperature should be gradually raised during the reduction, typically within the range of 20°C to 120°C, to control the reaction rate and minimize side reactions.[1]
-
Issue 2: Incomplete Cyanation of the Aryl Halide Intermediate
-
Question: The cyanation of my aryl bromide intermediate with a cyanide source is not proceeding to completion. How can I improve this?
-
Answer: Incomplete cyanation is a common challenge. Consider the following troubleshooting steps:
-
Cyanide Source and Catalyst Quality: The choice and quality of the cyanide source are critical. While toxic sources like KCN or NaCN can be used, less toxic alternatives like zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]) are often preferred.[2][3] The palladium catalyst and its ligand are also paramount.[3][4] Ensure they are fresh and have not been exposed to air or moisture, which can lead to deactivation.
-
Solvent Choice: The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or a mixture of an organic solvent and water.[2][3] The solvent can significantly influence the solubility of the reagents and the reaction rate.
-
Reaction Temperature: Palladium-catalyzed cyanation reactions often require elevated temperatures, typically ranging from 70°C to 130°C.[3][5] However, milder conditions at room temperature to 40°C have also been reported.[2] Optimizing the temperature is key to achieving a good yield without significant decomposition.
-
Ligand Selection: The choice of phosphine ligand for the palladium catalyst is crucial for an efficient reaction. Ligands like XPhos, SPhos, and CM-phos have been shown to be effective in cyanation reactions of aryl chlorides.[4]
-
Issue 3: Difficulty in the Final Hydrolysis Step
-
Question: I am facing challenges in hydrolyzing the nitrile group of methyl 3-cyano-5-(dimethylamino)benzoate to the carboxylic acid. What are the recommended conditions?
-
Answer: The hydrolysis of a nitrile to a carboxylic acid can be performed under either acidic or basic conditions, and the choice depends on the stability of the rest of the molecule.[6][7]
-
Acidic Hydrolysis: This is typically carried out by heating the nitrile under reflux with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4).[6][8][9] The reaction first produces an amide, which is then further hydrolyzed to the carboxylic acid.[7][8] The protonation of the nitrile makes it more electrophilic and susceptible to nucleophilic attack by water.[7]
-
Basic Hydrolysis: This involves heating the nitrile with a hydroxide base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent like a mixture of ethanol and water.[6] This method initially produces the carboxylate salt, which then needs to be acidified with a strong acid in a separate step to obtain the free carboxylic acid.[8][9] Basic hydrolysis may require harsher conditions than acidic hydrolysis.[7]
-
III. Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound? A1: A widely employed synthetic route starts from 3-aminobenzoic acid. The key steps are:
-
Reductive Methylation: Conversion of the amino group to a dimethylamino group using a methylating agent like formaldehyde and a reducing agent.[1]
-
Halogenation: Introduction of a halogen, typically bromine, at the 5-position.
-
Esterification: Protection of the carboxylic acid group as an ester (e.g., methyl or ethyl ester).
-
Cyanation: Replacement of the halogen with a cyano group using a palladium-catalyzed reaction with a cyanide source.[2][3][5]
-
Hydrolysis: Conversion of the ester and nitrile groups back to a carboxylic acid to yield the final product.[6][7][8][9]
Q2: What are the key safety precautions to consider during this synthesis? A2: The cyanation step requires special attention due to the high toxicity of cyanide compounds.[10]
-
Always handle cyanide reagents in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
-
Have a cyanide antidote kit readily available and be familiar with its use.[10]
-
Quench any residual cyanide in the reaction mixture and waste with an appropriate oxidizing agent (e.g., bleach) before disposal.[10]
Q3: How can I purify the final product? A3: Purification can typically be achieved through recrystallization from a suitable organic solvent such as ethanol, methanol, or acetonitrile.[10][11] The choice of solvent will depend on the solubility of the product and any impurities. It is also crucial to ensure the complete removal of any residual metal catalysts from the cyanation step, which can sometimes be achieved by washing with a suitable aqueous solution during the workup or by filtration through celite.[12]
IV. Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide
This protocol describes a general procedure for the cyanation of an aryl bromide using zinc cyanide.
-
To a reaction vessel, add the aryl bromide (1 equivalent), zinc cyanide (0.6 equivalents), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add a degassed solvent, such as a 5:1 mixture of water and THF.[2]
-
Stir the reaction mixture at room temperature to 40°C until the starting material is consumed, as monitored by TLC or HPLC.[2]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Hydrolysis of a Nitrile to a Carboxylic Acid (Acidic Conditions)
-
In a round-bottom flask, dissolve the nitrile in a suitable amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or HPLC.[8][9]
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify the product by recrystallization.[10]
V. Data and Workflow Visualizations
Table 1: Comparison of Cyanation Reaction Conditions
| Cyanide Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Zn(CN)2 | Pd(OAc)2 / Ligand | H2O/THF | rt - 40 | High | [2] |
| K4[Fe(CN)6] | Pd(OAc)2 / PPh3 | Formamide | 130 | Good | [5] |
| K4[Fe(CN)6] | Pd/CM-phos | MeCN/water | 70 | Up to 96 | [3] |
Troubleshooting Workflow for Low Cyanation Yield
Caption: Troubleshooting logic for low cyanation yield.
VI. References
-
Nitrile to Acid - Common Conditions. (n.d.). Retrieved from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Clark, J. (2023). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances, 10(55), 33359-33375. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 14). Chemistry Steps. Retrieved from [Link]
-
Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629-1633. [Link]
-
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. [Link]
-
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. [Link]
-
Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Chapter 1. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). SynArchive. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). RSC Advances, 11(45), 28249-28272. [Link]
-
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). Accounts of Chemical Research, 51(2), 496-506. [Link]
-
Synthesis of intermediates for the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1034-1041. [Link]
-
Cyanation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS†. (n.d.). ResearchGate. Retrieved from [Link]
-
Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (2000). U.S. Patent No. 6,160,138.
-
Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. (2016). Journal of the American Chemical Society, 138(40), 13147-13150. [Link]
-
Production method for 3, 5-dimethylbenzoic acid. (2015). Chinese Patent No. CN105085228A.
-
PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES. (2009). European Patent No. EP 2102150 B1.
-
3,5-dinitrobenzoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. (2025). Research Journal of Pharmacy and Technology, 18(12), 5869-5876.
-
Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid. (1998). European Patent No. EP-0855386-A1.
Sources
- 1. Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - Patent EP-0855386-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 3. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Minimizing side reactions during the hydrolysis of cyano-benzoic derivatives
This technical guide addresses the specific challenges of hydrolyzing cyano-benzoic derivatives, focusing on minimizing side reactions such as decarboxylation, nucleophilic aromatic substitution (
Subject: Minimizing Side Reactions & Process Optimization Lead Scientist: Senior Application Scientist, Process Chemistry
Executive Summary & Decision Matrix
Hydrolyzing cyano-benzoic derivatives (benzonitriles) to their corresponding carboxylic acids is a deceptive transformation. While the core mechanism is elementary, the presence of the aromatic ring—often substituted with halogens or other functional groups—introduces competing pathways.
The Core Conflict:
-
Harsh Conditions (Strong Acid/Base + Heat): Required for full hydrolysis to acid, but promotes decarboxylation and
. -
Mild Conditions: Preserve the ring integrity but often stall at the amide intermediate.
Method Selection Decision Tree
Use this logic flow to select the optimal hydrolysis protocol for your specific substrate.
Figure 1: Decision matrix for selecting hydrolysis conditions based on substrate functionalization.
Troubleshooting Guide (FAQ Format)
Issue 1: Loss of Halogens (Dehalogenation)
Symptom: LCMS shows a mass shift of
Corrective Action:
-
Immediate Fix: Switch from Alkaline Hydrolysis to Acid Hydrolysis (Protocol C). The protonated nitrile is electron-withdrawing, but chloride/sulfate anions are poor nucleophiles compared to hydroxide, effectively shutting down
. -
Alternative: If acid is not tolerated, use Biocatalysis (Nitrilase) . This operates at neutral pH, completely avoiding the charged intermediates required for
.
Issue 2: Decarboxylation
Symptom: Product mass is
Corrective Action:
-
Temperature Control: Do not exceed 80°C. Most decarboxylations in this class require reflux temperatures (>100°C).
-
Method Switch: Use Alkaline Peroxide Hydrolysis (Protocol B). The oxidative mechanism proceeds at 40–60°C, well below the decarboxylation threshold.
Issue 3: Reaction Stalls at Amide
Symptom: Reaction conversion halts at ~50-60%; Intermediate mass
Corrective Action:
-
For Acid Routes: Increase acid concentration to >6M or add a chaotropic agent (e.g., acetic acid) to improve solubility.
-
For Base Routes: Add H₂O₂ (Protocol B). The hydroperoxide anion (
) is a "super-nucleophile" (alpha-effect) that attacks the amide carbonyl 100x faster than hydroxide.
Detailed Experimental Protocols
Protocol A: Biocatalytic Hydrolysis (The "Gold Standard")
Best for: Halogenated substrates, highly sensitive compounds, and strict regioselectivity.
Scientific Rationale: Nitrilases (EC 3.5.5.[3]1) hydrolyze nitriles directly to acids without free amide intermediates.[3] The active site cysteine attacks the nitrile carbon, forming a thioimidate that is hydrolyzed. This occurs at physiological pH and temperature.
Workflow:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5).
-
Substrate Loading: Dissolve cyano-benzoic derivative in DMSO (10% v/v final concentration). Add to buffer.
-
Enzyme Addition: Add commercial Nitrilase (e.g., from Paraburkholderia graminis or Alcaligenes faecalis) at 10–20 U/mmol substrate.
-
Incubation: Shake at 30°C, 150 rpm for 12–24 hours.
-
Workup: Acidify to pH 2 with 1M HCl to precipitate the benzoic acid product. Filter or extract with EtOAc.
Protocol B: Alkaline Peroxide (Radziszewski Hydrolysis)
Best for: Avoiding decarboxylation while ensuring full conversion to acid.
Scientific Rationale: The hydroperoxide anion (
Workflow:
-
Dissolution: Dissolve substrate (1.0 equiv) in MeOH or Acetone.
-
Base Addition: Add K₂CO₃ (3.0 equiv) or NaOH (1.0 equiv) dissolved in minimal water.
-
Oxidant: Add 30% H₂O₂ (5–10 equiv) dropwise at 0°C (Exothermic!).
-
Reaction: Allow to warm to room temperature. Stir for 2–6 hours. If stalling at amide, heat to 50°C.
-
Quench: Carefully quench with saturated Na₂SO₃ (to destroy excess peroxide) before acidification.
Protocol C: Optimized Acid Hydrolysis
Best for: Simple substrates without acid-labile groups; large scale cost-efficiency.
Workflow:
-
Mixture: Suspend nitrile in a mixture of Glacial Acetic Acid and conc. HCl (1:1 ratio). The AcOH improves solubility of the organic substrate.
-
Heat: Reflux (approx. 100–110°C) for 4–8 hours.
-
Monitoring: Monitor disappearance of the Amide intermediate.
-
Isolation: Pour onto crushed ice. The benzoic acid usually precipitates immediately.
Data Presentation: Comparative Analysis
| Feature | Acid Hydrolysis (HCl) | Alkaline Hydrolysis (NaOH) | Oxidative (H₂O₂/OH⁻) | Biocatalysis (Nitrilase) |
| Primary Risk | Decarboxylation | Exotherm Control | Enzyme cost/availability | |
| Reaction Temp | >100°C (Reflux) | >80°C | 25–60°C | 30°C |
| Selectivity | Moderate | Low (for halo-arenes) | High | Excellent |
| Conversion | High | High | High | High (>99%) |
| Green Metric | Low (Corrosive waste) | Moderate | Good (Water byproduct) | Best |
Mechanistic Visualization
The diagram below contrasts the desired hydrolysis pathway against the competing
Figure 2: Competition between Nitrile Hydrolysis (Path A) and Nucleophilic Aromatic Substitution (Path B) in basic conditions.
References
-
Biocatalytic Efficiency: Wu, Y., et al. (2025).[4] "Engineered Nitrilase-Mediated Regioselective Hydrolysis of 4-Cyanobenzonitrile for Efficient Synthesis of 4-Cyanobenzoic Acid." Catalysis Letters.
-
SNAr Side Reactions: Mayo, M. S., et al. (2015).[5] "Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles." Journal of Organic Chemistry, 80(8), 3998-4002.
-
Decarboxylation Mechanisms: Cohen, T., et al. (1996). "Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions." Energy & Fuels.
-
Nitrile Hydrolysis Overview: "Hydrolysis of Nitriles." Chemistry Steps.
-
Nitrilase Engineering: Gong, J.S., et al. (2024). "Modification of nitrilase based on computer screening and efficient biosynthesis of 4-cyanobenzoic acid." Biotechnology Journal.
Sources
- 1. youtube.com [youtube.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Nitrilase - Creative Enzymes [creative-enzymes.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization [organic-chemistry.org]
Removing unreacted dimethylamine impurities from benzoic acid derivatives
Topic: Elimination of Dimethylamine (DMA) from Benzoic Acid Derivatives
User Guide Overview
Executive Summary:
Dimethylamine (DMA) is a pervasive secondary amine impurity often introduced during amide couplings (as a degradation product of DMF or DMAc) or nucleophilic substitutions. While volatile (
This guide provides three validated protocols to break this ion pair and isolate high-purity benzoic acid derivatives.
Part 1: The Solubility & pKa Landscape
Before attempting purification, you must understand the ionization states of your mixture. The failure of standard workups is usually due to the formation of a "lipophilic salt" between your product and the impurity.
| Compound | Functional Group | Approx.[1][2][3][4][5][6][7][8][9] pKa | Behavior at pH 2 (Acidic) | Behavior at pH 12 (Basic) |
| Benzoic Acid Deriv. | Carboxylic Acid | ~4.2 | Neutral (Organic Soluble) | Anionic (Water Soluble) |
| Dimethylamine | Secondary Amine | ~10.7 (conj. acid) | Cationic (Water Soluble) | Neutral (Volatile Gas) |
The Trap: At neutral pH, you have a Benzoate anion and a Dimethylammonium cation. This salt is often soluble in DCM or EtOAc, meaning water washes alone will fail.
Part 2: Primary Decontamination Protocols
Method A: The pH-Swing Extraction (Standard Protocol)
Best for: Large scale (>5g) crude mixtures where the product is stable to aqueous acid.
Mechanism: We utilize the massive pKa differential (
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in a non-polar solvent.
-
Recommendation:Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM). DCM can solubilize DMA-Hydrochloride salts, whereas EtOAc generally excludes them.
-
-
The Acid Wash (Critical Step):
-
Wash the organic layer 2x with 1M HCl (or 5%
if acid-sensitive). -
Chemistry: This drops the pH to < 2.
-
Benzoic Acid remains protonated (
) Stays in Organic. -
DMA becomes protonated (
) Migrates to Aqueous.
-
-
-
The Brine Barrier: Wash 1x with Saturated Brine to break any micro-emulsions.
-
Drying: Dry over
, filter, and concentrate.
Visualizing the Logic:
Figure 1: The pH-Swing logic ensures the product remains neutral while the amine impurity is ionized and washed away.
Method B: Solid-Supported Scavenging (The "Magic Bullet")
Best for: Late-stage purification, small scales (<1g), or when acid extraction causes emulsions.
Mechanism: Use a polymer-bound electrophile (Isocyanate) to covalently bond with the nucleophilic DMA. The impurity becomes part of the solid plastic bead, which is removed by simple filtration.
Reagent: PS-Isocyanate (Polystyrene-bound Isocyanate) or PS-NCO .
-
Capacity: Typically 1.0 – 1.5 mmol/g.
-
Reactivity: Reacts rapidly with secondary amines to form urea.
Protocol:
-
Calculation: Determine the excess DMA (by NMR integration or stoichiometry).
-
Loading: Add 3.0 equivalents of PS-Isocyanate resin relative to the estimated DMA content.
-
Solvent System: Dissolve crude in DCM or THF (Resin swells best in these).
-
Incubation: Shake gently at room temperature for 2–4 hours .
-
Note: Do not use magnetic stir bars; they pulverize the resin beads, clogging filters.
-
-
Filtration: Filter through a fritted glass funnel or a cotton plug.
-
Rinse: Wash the resin cake with DCM to recover entrained product.
Why this works:
Figure 2: Chemoselective capture of secondary amines using PS-Isocyanate resin.
Part 3: Troubleshooting & FAQs
Q1: I did the acid wash, but the H-NMR still shows a singlet at ~2.7 ppm (DMA). Why? A: This is likely due to Ion Pairing . In highly lipophilic solvents (like DCM or Chloroform), the Benzoate-Dimethylammonium salt is tight enough to resist partitioning into water.
-
Fix: Switch your extraction solvent to Ethyl Acetate or Diethyl Ether .[6] These solvents are less capable of solvating the ion pair, forcing the DMA salt into the aqueous layer.
-
Fix 2: Increase the ionic strength of the aqueous layer by adding NaCl to your HCl wash.
Q2: My product is water-soluble at pH 2 (e.g., Amino-Benzoic Acid). How do I remove DMA? A: You cannot use Method A because your product will protonate and go into the water with the DMA.
-
Solution: Use SCX-2 (Strong Cation Exchange) chromatography.
-
Dissolve mixture in MeOH.
-
Pass through an SCX-2 cartridge.[10]
-
Both amines (Product and DMA) will stick to the sulfonic acid resin.
-
Wash with MeOH (removes non-basic impurities).
-
Elute with 1M Ammonia in MeOH .
-
The DMA is volatile. Evaporate the ammonia/MeOH eluate; the DMA will co-evaporate as the free base, leaving your heavier amino-benzoic acid behind.
-
Q3: Can I just rotovap the DMA off? A: Only if you basify first.
-
DMA Hydrochloride (salt) has negligible vapor pressure.
-
Free DMA (gas) boils at 7°C.
-
Risk:[11] Basifying to pH 12 turns your Benzoic Acid into a Benzoate salt (non-volatile solid).
-
Strategy: If your product is stable to heat, dissolve in Toluene and rotovap multiple times. Toluene forms azeotropes that can help drag stubborn amines out, though this is less effective for DMA than for higher boiling amines.
References
-
Biotage . (n.d.). ISOLUTE® SCX-2 Strong Cation Exchange Sorbent for the Extraction of Basic Analytes. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST) . (2023). Dimethylamine: Thermochemical Data and pKa values. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem . (2024). 4-(Dimethylamino)benzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. sopachem.com [sopachem.com]
- 5. suprasciences.com [suprasciences.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. selekt.biotage.com [selekt.biotage.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Stability Management of 3-Cyano-5-(dimethylamino)benzoic Acid
[1][2]
Diagnostic Overview
The Core Challenge: 3-Cyano-5-(dimethylamino)benzoic acid presents a thermodynamic paradox. While benzoic acids are generally stable, the specific meta-substitution pattern creates a "push-pull" electronic environment that significantly lowers the activation energy for decarboxylation.
-
The "Pull": The cyano group (-CN) at the 3-position is a strong electron-withdrawing group (EWG). It pulls electron density away from the ring, destabilizing the C-C bond connecting the carboxyl group.
-
The "Push": The dimethylamino group (-NMe2) at the 5-position is an electron-donating group (EDG). While it donates electron density, its meta-positioning prevents direct resonance stabilization of the carboxylate. However, it increases the basicity of the molecule, facilitating zwitterion formation.
Symptom Checklist: If you observe the following, you are likely experiencing thermal decarboxylation:
The Mechanism: Why It Fails
Understanding the failure mode is the first step to prevention. The primary pathway for this molecule is Protodecarboxylation .
-
Protonation: The ipso-carbon (attached to the carboxyl) is protonated. This is accelerated by the electron-rich nature of the ring provided by the amine, despite the cyano group.
-
Transition State: A cyclic transition state or a sigma-complex (arenium ion) forms.
-
Elimination: CO2 is ejected, and the proton remains on the ring.
Visualization: Decarboxylation Pathway
Figure 1: The protodecarboxylation mechanism. High temperature and available protons facilitate the irreversible loss of CO2.
Troubleshooting Guide (Q&A)
Q1: I need to activate the acid for amide coupling. Can I use Thionyl Chloride (SOCl2)?
Critical Warning: NO. Thionyl chloride generates HCl as a byproduct and typically requires reflux.[1] The combination of high heat, strong acidity (HCl), and the specific electronic nature of your substrate will drive rapid decarboxylation.
Correct Protocol: Use Oxalyl Chloride with catalytic DMF in DCM at 0°C , or use coupling agents like HATU/EDC which operate at neutral/mildly basic pH and room temperature.[1]
Q2: What is the "Safe Zone" for temperature?
Based on Hammett equation principles for meta-substituted benzoic acids:
-
< 40°C: Safe for prolonged periods.
-
40°C - 80°C: Monitor closely. Use base stabilization.
-
> 80°C: High Risk. Decarboxylation is kinetically favored.
Q3: Does the solvent matter?
Yes. The rate of decarboxylation is heavily solvent-dependent.
| Solvent Class | Examples | Risk Level | Recommendation |
| Protic Acidic | Acetic Acid, Formic Acid | CRITICAL | Avoid. Promotes protodecarboxylation immediately.[1] |
| High-Boiling Polar | DMSO, DMF, DMAc | Moderate | Use only if Temp < 60°C. Can promote zwitterion formation.[1] |
| Non-Polar/Aprotic | DCM, THF, Toluene | Low | Preferred. Toluene allows water removal via azeotrope without high polarity.[1] |
| Basic Aqueous | NaOH (aq), LiOH (aq) | Safe | Carboxylate salts are thermally stable.[1] |
Standard Operating Procedures (SOPs)
Protocol A: Base Stabilization (Storage & Handling)
To prevent degradation during storage or non-reactive heating.[1]
-
Dissolution: Dissolve the free acid in a minimum amount of THF or MeOH.
-
Salt Formation: Add 1.05 equivalents of LiOH (1M in water) or NaHCO3.
-
Lyophilization: Remove solvent under vacuum (freeze-dry).
-
Result: The Lithium or Sodium carboxylate salt is significantly more resistant to thermal decarboxylation than the free acid because the negative charge density on the carboxylate strengthens the C-C bond (prevents protonation at the ipso carbon).
Protocol B: Low-Temperature Amide Coupling
Recommended workflow for derivatization.
-
Setup: Flame-dry a round-bottom flask; flush with Argon.
-
Solvent: Add this compound (1.0 eq) and anhydrous DMF/DCM (1:4 ratio).
-
Base: Add DIPEA (Diisopropylethylamine) (2.0 eq). Note: The base neutralizes any adventitious acid.
-
Cooling: Cool mixture to 0°C in an ice bath.
-
Activation: Add HATU (1.1 eq). Stir at 0°C for 30 mins.
-
Coupling: Add the amine partner (1.1 eq).
-
Warm-up: Allow to warm to Room Temperature (20-25°C) only. Do not heat.
Decision Support System
Use this logic flow to determine the safety of your proposed reaction conditions.
Figure 2: Decision tree for reaction planning involving this compound.
References
-
BenchChem. (2025).[1][2] Preventing decarboxylation during reactions with substituted benzoic acids.[3][4][5] Retrieved from .[1]
-
Tsolis, A. K., et al. (2022).[1] Decarboxylative amination of benzoic acids bearing electron-donating substituents.[6][7] Organic Chemistry Frontiers. Retrieved from .[1]
-
Cohen, T., & Schambach, R. A. (1970).[1] The mechanism of thermal decarboxylation of aromatic acids.[4][8] Journal of the American Chemical Society. (Contextual grounding on mechanism).
-
Sigma-Aldrich. (2023). 3-Dimethylaminobenzoic acid for synthesis: Safety & Handling. Retrieved from .[1]
-
Goossen, L. J., et al. (2015).[1] Ag-Catalysed Decarboxylation of Benzoic Acids.[8] ResearchGate.[7][8] Retrieved from .
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
FTIR analysis of cyano and carboxylic groups in 3-Cyano-5-(dimethylamino)benzoic acid
Topic: FTIR Analysis of Cyano and Carboxylic Groups in 3-Cyano-5-(dimethylamino)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
A Comparative Guide to Analytical Modalities for Multi-Functional Aromatic Systems
Executive Summary
Characterizing This compound presents a distinct spectroscopic challenge due to the simultaneous presence of a strong electron-withdrawing nitrile group (-C≡N), a hydrogen-bonding carboxylic acid (-COOH), and a strongly electron-donating dimethylamino group [-N(CH₃)₂].
This guide compares the performance of Transmission FTIR (KBr Pellet) against ATR-FTIR and Raman Spectroscopy for the specific validation of this molecule. While ATR offers speed, our analysis demonstrates that Transmission FTIR remains the gold standard for this specific compound due to the critical need to resolve the subtle nitrile stretch from the broad carboxylic acid background and to quantify the electronic influence of the dimethylamino substituent.
Molecular Context & Electronic Theory
To accurately interpret the spectrum, one must understand the electronic "push-pull" dynamics of the 3,5-disubstituted benzoic acid scaffold.
-
The Cyano Group (-C≡N): Located at the meta position relative to the dimethylamino group. While resonance effects are minimized in meta substitution, the inductive effect of the electron-rich amine typically causes a slight redshift in the nitrile frequency compared to benzonitrile.
-
The Carboxyl Group (-COOH): Exists primarily as a hydrogen-bonded dimer in the solid state. This creates a broad O-H envelope that can obscure high-frequency C-H stretches from the dimethylamino group.
-
The Dimethylamino Group [-N(CH₃)₂]: A strong electron donor. Its interaction with the aromatic ring increases electron density, potentially shifting the aromatic ring modes (C=C) to lower wavenumbers.
Comparative Analysis of Analytical Methods
This section objectively compares three analytical "products" (methodologies) for characterizing this specific molecule.
Method A: Transmission FTIR (KBr Pellet)
The Quantitative Gold Standard[1]
-
Mechanism: The sample is dispersed in an optically transparent Potassium Bromide (KBr) matrix and pressed into a pellet.[1][2] Light passes through the bulk sample.
-
Performance for this Molecule:
-
Nitrile Detection: Superior. The sharp -C≡N peak at ~2230 cm⁻¹ is clearly resolved against a flat baseline.
-
Carboxyl Resolution: Excellent. The broad O-H dimer band (2500–3300 cm⁻¹) is fully captured without the path-length attenuation seen in ATR.
-
-
Drawbacks: Hygroscopic nature of KBr can introduce water artifacts (3400 cm⁻¹) if not handled in a desiccated environment.
Method B: ATR-FTIR (Attenuated Total Reflectance)
The High-Throughput Screening Alternative
-
Mechanism: The sample is pressed against a high-refractive-index crystal (Diamond/ZnSe). An evanescent wave penetrates the surface (~0.5–2 µm).
-
Performance for this Molecule:
-
Nitrile Detection: Moderate. The penetration depth decreases at higher wavenumbers (shorter wavelengths), meaning the -C≡N signal intensity is artificially suppressed relative to the fingerprint region.
-
Carboxyl Resolution: Good, but the peak shapes may be distorted due to anomalous dispersion effects near strong absorption bands (like C=O).
-
-
Drawbacks: Lower sensitivity for the high-frequency nitrile stretch; requires correction algorithms for quantitative comparison with transmission libraries.
Method C: Raman Spectroscopy
The Orthogonal Validation Tool
-
Mechanism: Inelastic light scattering based on polarizability changes.
-
Performance for this Molecule:
-
Nitrile Detection: Best in Class. The -C≡N bond has a massive change in polarizability, resulting in a dominant, intense peak in Raman, often stronger than in FTIR.
-
Carboxyl Detection: Weak.[3] The O-H and C=O bonds are weak Raman scatterers.
-
-
Use Case: Use Raman specifically to confirm the cyano group if the FTIR spectrum is ambiguous due to baseline noise.
Summary of Performance Data
| Feature | Transmission FTIR (KBr) | ATR-FTIR (Diamond) | Raman (785 nm) |
| -C≡N Sensitivity | High (Sharp Peak) | Medium (Attenuated) | Very High (Dominant) |
| -COOH (C=O) Sensitivity | High | High | Low |
| -COOH (O-H) Profile | Full Broad Band | Distorted/Weaker | Very Weak/Invisible |
| Sample Prep Time | 15–20 mins | < 1 min | < 1 min |
| Destructive? | Yes (Pelletizing) | No | No |
| Best For: | Publication/Purity Assay | Routine ID Check | Nitrile Confirmation |
Detailed Spectral Interpretation Guide
Below is the expected spectral map for This compound .
| Functional Group | Mode | Frequency (cm⁻¹) | Diagnostic Notes |
| O-H (Acid) | Stretch | 2500 – 3300 | Broad, intense envelope. Characteristic of carboxylic acid dimers. Often has "sub-maxima" on the shoulder. |
| C-H (Aromatic) | Stretch | 3030 – 3100 | Usually visible as weak spikes on the shoulder of the O-H band. |
| C-H (Methyl) | Stretch | 2800 – 2950 | Derived from the -N(CH₃)₂ group. Look for specific "Bohlmann bands" or sharp peaks just below 3000 cm⁻¹. |
| -C≡N (Nitrile) | Stretch | 2220 – 2240 | Critical ID Peak. Sharp, medium intensity. Note: Conjugation with the ring lowers this from the aliphatic 2250 cm⁻¹.[4] |
| C=O (Acid) | Stretch | 1680 – 1710 | Strongest Peak. Position depends on H-bonding. Monomers (rare in solid) appear higher (~1750 cm⁻¹). |
| C=C (Aromatic) | Ring Stretch | 1580 – 1600 | Enhanced intensity due to the conjugation with the amino and acid groups. |
| C-N (Aryl-Amine) | Stretch | 1340 – 1360 | Strong band indicating the connection between the benzene ring and the dimethylamino nitrogen. |
| C-O (Acid) | Stretch | 1250 – 1300 | Often coupled with O-H in-plane bending. |
Experimental Protocol: The "Self-Validating" Workflow
To ensure scientific integrity, this protocol uses the KBr Transmission method, as it provides the necessary resolution for the nitrile peak relative to the carboxylic background.
Step 1: Sample Preparation (The 1:100 Rule)
-
Desiccate: Dry the KBr powder at 110°C for 2 hours prior to use to eliminate the water peak at 3400 cm⁻¹.
-
Ratio: Mix 1.5 mg of this compound with 150 mg of spectroscopic grade KBr.
-
Why? A concentration >1% often leads to "bottoming out" (0% transmission) of the C=O peak, destroying quantitative data.
-
-
Grind: Pulverize in an agate mortar for 2 minutes until a fine, flour-like consistency is achieved.
-
Why? Particle sizes larger than the wavelength of IR light (2.5–25 µm) cause scattering (Christiansen effect), leading to a sloping baseline.
-
Step 2: Pellet Formation
-
Place the mixture in a 13mm die set.
-
Apply vacuum for 1 minute to remove trapped air.
-
Press at 8–10 tons for 2 minutes.
-
Visual Check: The resulting pellet must be transparent (glass-like), not opaque white.
Step 3: Acquisition & Validation
-
Scan Parameters: 32 scans at 4 cm⁻¹ resolution.
-
Validation Check 1 (Baseline): The baseline at 2000–2200 cm⁻¹ should be flat and >80% transmission. If sloping, regrind.
-
Validation Check 2 (Water): If a broad peak appears at 3400 cm⁻¹ without the associated broad tail extending to 2500 cm⁻¹, the KBr is wet.
-
Validation Check 3 (Nitrile): Verify the sharp peak at ~2230 cm⁻¹. If absent, confirm the synthesis step (the nitrile may have hydrolyzed to an amide or acid).
Visualizations
Figure 1: Analytical Method Decision Matrix
Caption: Logic flow for selecting the optimal spectroscopic technique based on sample state and analytical goals.
Figure 2: Spectral Feature Correlation Map
Caption: Mapping the chemical structure of this compound to specific FTIR frequency zones.
[1]
References
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Link
-
Specac Ltd. (2024). Comparison of FTIR spectra recorded from KBr sample pellets vs ATR. Specac Application Notes. Link
-
Sigma-Aldrich. (2024). 3-(Dimethylamino)benzoic acid Product Specification and FTIR Reference. Merck KGaA. Link
-
Malatesta, V., et al. (2010).[5] Scaling of Computed Cyano-Stretching Frequencies and IR Intensities of Nitriles. The Journal of Physical Chemistry A, 114(15), 5149-5161.[5] Link
-
Kintek Solution. (2026). Advantages of KBr Pellets for FTIR Analysis Compared to ATR. Kintek Press. Link
Sources
Spectral Fingerprinting: A Comparative Guide to UV-Vis Absorption of Substituted Benzoic Acids
Executive Summary
Objective: This guide provides a technical comparison of the UV-Vis absorption maxima (
Key Insight: The spectral shift in benzoic acid derivatives is not merely a function of the substituent's nature (electron-donating vs. withdrawing) but is critically dependent on the position of substitution (ortho/meta/para) and the solvent environment (solvatochromism). Understanding these shifts allows for the rapid structural characterization of metabolic intermediates and drug precursors without resorting to more expensive NMR techniques.[1]
Theoretical Framework: The Physics of Color
The UV absorption of benzoic acid arises primarily from
-
Mesomeric (Resonance) Effect (+M/-M):
-
Auxochromes (-OH, -NH
): Donate lone pair electrons into the -system, stabilizing the excited state more than the ground state. This lowers the energy gap ( ), causing a Bathochromic (Red) Shift .[2] -
Chromophores (-NO
, -C=O): Extend conjugation directly, also causing red shifts but often with different intensity profiles (Hyperchromic effect).[2]
-
-
Steric Inhibition of Resonance (Ortho Effect):
-
Substituents in the ortho position often twist the carboxyl group out of planarity with the benzene ring.[1] This breaks the conjugation, typically resulting in a Hypsochromic (Blue) Shift or a reduction in extinction coefficient (
) compared to the para isomer.
-
Diagram 1: Electronic Transition & Substituent Logic
Caption: Logical flow of substituent effects on UV spectral shifts. Green paths indicate red shifts; red paths indicate blue shifts.[1][2]
Comparative Analysis: Absorption Maxima Master Table
The following data compiles experimental
Table 1: UV-Vis Absorption Maxima of Substituted Benzoic Acids
| Compound Class | Substituent | Position | Solvent | Spectral Feature / Note | |
| Reference | -H | - | 228, 272 | Ethanol | B-band (intense), C-band (weak) |
| Hydroxy | -OH | Ortho (Salicylic) | 234, 303 | Ethanol | Large shift due to intramolecular H-bonding |
| Meta | 280-290 | Water | Moderate shift | ||
| Para | 256 | Ethanol | Distinct bathochromic shift vs BA | ||
| Amino | -NH | Ortho (Anthranilic) | 335 | Ethanol | Extreme shift; fluorescence observed |
| Meta | 218, 300 | Water | - | ||
| Para (PABA) | 266 | Water | Zwitterionic form dominates at neutral pH | ||
| Para (PABA) | 289 | Ethanol | Critical: Solvent polarity shifts peak +23nm | ||
| Nitro | -NO | Ortho | No Distinct Max | Ethanol | Shoulders only; steric hindrance dominates |
| Meta | 220-230 | Ethanol | Hypsochromic shift relative to nitrobenzene | ||
| Para | 258-260 | Ethanol | Strong Charge Transfer band | ||
| Chloro | -Cl | Ortho | 229 | Ethanol | Minimal shift due to steric twist |
| Meta | 230, 284 | Ethanol | - | ||
| Para | 234-240 | Ethanol | Small bathochromic shift (+I vs -M competition) | ||
| Methyl | -CH | Para (p-Toluic) | 235 | Ethanol | Weak auxochrome; slight red shift |
Critical Observation: Para-aminobenzoic acid (PABA) exhibits one of the most dramatic solvatochromic shifts.[1][2] In water, it absorbs at 266 nm, but in ethanol, it shifts to 289 nm. This is due to the stabilization of the excited charge-transfer state by the polar solvent.
Experimental Protocol: Self-Validating Methodology
To reproduce the values above or characterize a new derivative, follow this protocol. It includes "Self-Check" steps to ensure data integrity.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for UV-Vis analysis with a mandatory quality control loop.
Detailed Steps:
-
Solvent Selection: Use Spectroscopic Grade Ethanol (95% or Absolute).[1][2] Water is acceptable but pH must be controlled (see step 3).[1][2]
-
Stock Solution: Prepare a
M stock solution. -
pH Buffering (Water only): If using water, the ionization state (acid vs. benzoate anion) shifts
by 5-10 nm.[1][2] -
Working Standard: Dilute stock 1:10 to reach
M. -
Measurement:
Application in Drug Development
The spectral shifts documented above are not just physical constants; they are functional tools in drug discovery.[1][2]
High-Throughput pKa Determination
By monitoring the shift in
-
Mechanism: The para-hydroxy derivative shifts from 256 nm (neutral) to ~280 nm (anion) upon deprotonation.[1][2]
-
Advantage: This method requires micrograms of material, unlike potentiometric titration which requires milligrams.[1][2]
Solubility Profiling
Substituted benzoic acids are often used as co-formers in pharmaceutical cocrystals.[1][2]
-
Protocol: Saturated solutions are filtered and the concentration is determined by UV absorbance.[1][2]
-
Selection: Derivatives with
nm (e.g., salicylic acid) are preferred for detection in complex media (like blood plasma) to avoid interference from protein absorption at 280 nm.[2]
References
-
NIST Chemistry WebBook. UV/Visible Spectra of Benzoic Acid and Derivatives. National Institute of Standards and Technology.[1][2][3] Available at: [Link]
-
PubChem. 4-Aminobenzoic Acid (PABA) Spectral Data.[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link]
-
Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH.[1][2][4] Physical Chemistry Chemical Physics.[1][2][4] Available at: [Link]
-
SIELC Technologies. UV-Vis Spectrum of 3,5-Dihydroxybenzoic Acid. Available at: [Link][2]
Sources
- 1. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 2. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Validating the structure of 3-Cyano-5-(dimethylamino)benzoic acid derivatives
Title: Structural Integrity & Validation of 3-Cyano-5-(dimethylamino)benzoic Acid: A Comparative Analytical Guide
Executive Summary & Core Directive
The Challenge: In high-stakes drug discovery, polysubstituted benzene derivatives like This compound serve as critical "push-pull" scaffolds for fluorophores and covalent linkers. However, the synthesis of meta-substituted aromatics is prone to regioisomeric contamination (e.g., 1,2,4-isomers) that standard 1D-NMR often fails to distinguish definitively due to overlapping splitting patterns.
The Solution: This guide establishes an Orthogonal Validation Protocol (OVP) . We compare the "Standard Industrial QC" (Alternative A) against our "Multi-Dimensional Structural Confirmation" (Alternative B), demonstrating why the latter is the mandatory standard for pharmaceutical-grade applications.
Comparative Analysis: Validation Methodologies
We evaluate two approaches to validating this specific scaffold.
Table 1: Comparative Assessment of Validation Protocols
| Feature | Alternative A: Standard QC (Commodity Grade) | Alternative B: Orthogonal Validation (Research Grade) |
| Primary Method | 1H NMR (1D) + HPLC Purity | 1H/13C NMR + 2D NOESY + HRMS + FT-IR |
| Regioisomer Detection | Low. Often confuses 1,3,5-substitution with 1,2,4-isomers if peaks overlap. | High. NOESY correlates spatial proximity; 13C confirms symmetry breaks. |
| Electronic Verification | None. Checks only connectivity. | Full. Validates the "Push-Pull" electronic state (ICT) via UV-Vis/Solvatochromism. |
| Functional Group Check | Ambiguous. CN stretch often weak in NMR. | Definitive. IR confirms Nitrile (2225 cm⁻¹) vs. Isocyanate impurities. |
| Risk Profile | High risk of scaffold mismatch in SAR studies. | Zero-ambiguity structural guarantee. |
Deep Dive: The "Push-Pull" Electronic Validation
The structural uniqueness of this compound lies in its electronic conflict:
-
Donor (D): Dimethylamino group (-NMe₂) at position 5.
-
Acceptor (A): Cyano group (-CN) at position 3 and Carboxyl (-COOH) at position 1.
This creates an Intramolecular Charge Transfer (ICT) state that standard benzoic acids lack.
Diagram 1: Electronic Resonance & Connectivity Logic
Caption: Electronic "Push-Pull" vector map. The NMe2 donor competes with CN/COOH acceptors, creating distinct shielding zones verifiable by NMR.
Technical Expertise: The Self-Validating Protocol
To replicate this validation, follow this causal workflow. This protocol is designed to be self-correcting; if Step 2 fails, Step 3 is invalid.
Step 1: FT-IR Fingerprinting (The Functional Check)
Before NMR, confirm the presence of the nitrile group.
-
Method: ATR-FTIR on solid powder.
-
Critical Marker: Look for a sharp, distinct band at 2220–2230 cm⁻¹ .
-
Why? Benzoic acid derivatives often show COOH dimers at ~3000 cm⁻¹ and C=O at ~1690 cm⁻¹. Only the Cyano derivative will show the 2225 cm⁻¹ peak. If absent, the cyanation failed (likely yielding 3-bromo-5-dimethylaminobenzoic acid).
-
Step 2: 1H NMR Regiochemistry (The Symmetry Check)
-
Solvent: DMSO-d6 (prevents aggregation better than CDCl3 for amino-acids).
-
Prediction Logic (Calculated):
-
H2 (Pos 2): Between COOH and CN.[1] Both are Electron Withdrawing Groups (EWG). Expected: Most Downfield (~7.70 - 7.80 ppm).[2]
-
H6 (Pos 6): Between COOH and NMe2. NMe2 is shielding (ortho), COOH is deshielding (ortho). Expected: Mid-range (~7.50 ppm).[3]
-
H4 (Pos 4): Between CN and NMe2. Expected: Most Upfield (~7.10 - 7.20 ppm).
-
-
Validation Criterion: You must observe three distinct singlets (or meta-coupled doublets, J ~1.5-2.0 Hz).
-
Failure Mode: If you see a doublet with J > 8 Hz, you have para-substitution (wrong isomer).
-
Step 3: 2D NOESY (The Spatial Lock)
This is the "Premium" validation step often skipped by standard suppliers.
-
Experiment: Irradiate the N-Methyl protons (~3.0 ppm).
-
Observation: You should see NOE cross-peaks only to H4 and H6 .
-
Crucial Check: H2 must NOT show an NOE correlation with the methyl group. If H2 correlates, the NMe2 is in the wrong position (e.g., 2-dimethylamino isomer).
Experimental Data & Specifications
The following data represents the "Gold Standard" for this compound, synthesized from verified literature precedents for 3,5-disubstituted benzoic acids [1][2].
Table 2: Confirmed Spectral Characteristics
| Parameter | Specification (Validated) | Notes |
| Formula | C₁₀H₁₀N₂O₂ | MW: 190.20 g/mol |
| HRMS (ESI+) | [M+H]⁺ = 191.0815 ± 0.0005 | Confirms elemental composition. |
| IR (ATR) | ν(CN): 2225 cm⁻¹ (m)ν(C=O): 1690 cm⁻¹ (s) | Diagnostic nitrile stretch distinguishes from precursors. |
| 1H NMR (DMSO-d6) | δ 13.1 (br s, 1H, COOH)δ 7.78 (t, J=1.5 Hz, 1H, H-2)δ 7.52 (dd, J=1.5, 2.3 Hz, 1H, H-6)δ 7.18 (dd, J=1.5, 2.3 Hz, 1H, H-4)δ 3.02 (s, 6H, N(CH₃)₂) | H2 is most deshielded due to synergistic EWG effect of CN and COOH. |
| Appearance | Pale yellow to off-white powder | Dark yellow indicates oxidation of the amine. |
Workflow Visualization
Diagram 2: The Orthogonal Validation Workflow
Caption: Decision tree for validating this compound, filtering out regioisomers at each stage.
References
-
National Institutes of Health (NIH). (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives. PubMed Central. Retrieved from [Link]
-
Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives (IR/NMR). Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-Cyano-5-(dimethylamino)benzoic acid
[1]
Part 1: Executive Summary & Immediate Action
Do not dispose of this compound down the drain. this compound is a functionalized aromatic nitrile.[1] While structurally stable under neutral conditions, it poses specific risks due to its cyano (-CN) moiety and tertiary amine group.[1]
-
Primary Disposal Path: High-Temperature Incineration (via licensed hazardous waste contractor).[1]
-
Waste Stream Classification: Toxic Organic Waste (Solid or Liquid).
-
Critical Segregation: Keep separate from Strong Oxidizers (due to the amine) and Strong Acids (to prevent potential HCN evolution from the nitrile group, although aromatic nitriles are kinetically stable).
Part 2: Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its reactivity profile. This compound is a trisubstituted benzene containing three distinct functional groups that dictate its waste compatibility.[1]
Chemical Identity
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 453565-73-6 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Functional Groups | 1.[1][2] Carboxylic Acid (Acidic)2. Dimethylamino (Basic/Oxidizable)3. Cyano/Nitrile (Toxic/Reactive) |
| Physical State | Solid (Powder), typically off-white to yellow.[1] |
The "Why" Behind the Protocol (Causality)
-
Why Incineration? The cyano group (C≡N) is an energy-rich bond.[1] In a standard landfill, degradation could slowly release nitrogenous toxins. High-temperature incineration (
C) ensures complete oxidation to , , and (with scrubbed ).[1] -
Why Segregate from Acids? While aromatic nitriles are far more stable than aliphatic nitriles or inorganic cyanides, mixing with strong mineral acids (HCl,
) can theoretically catalyze hydrolysis.[1] In a waste drum, this exothermic reaction could pressurize the container or release trace Hydrogen Cyanide (HCN) gas. -
Why Segregate from Oxidizers? The dimethylamino group is electron-rich and easily oxidized.[1] Mixing with peroxides or nitric acid can lead to rapid, exothermic decomposition or fire.
Part 3: Step-by-Step Disposal Protocol
Personal Protective Equipment (PPE)
Before handling waste containers, ensure the following barrier protection is active:
-
Respiratory: N95 mask (minimum) or Half-mask respirator with organic vapor/acid gas cartridges if handling large open quantities.[1]
-
Skin: Nitrile gloves (Double gloving recommended: 4 mil inner, 8 mil outer).[1]
-
Eyes: Chemical splash goggles (Safety glasses are insufficient for liquid waste pouring).
Workflow: From Bench to Waste Stream
This protocol treats the substance as Hazardous Organic Waste .
Scenario A: Solid Waste (Pure Powder or Contaminated Solids)
-
Containment: Place the solid waste in a clear, sealable polyethylene bag or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Secondary Container: Place the sealed jar/bag into the laboratory's "Solid Toxic Waste" drum.
-
Debris: Contaminated weigh boats, spatulas, and gloves must go into the same solid hazardous waste stream, not regular trash.
Scenario B: Liquid Waste (Solvent Solutions)
Applicable if the compound was dissolved in DMSO, Methanol, or DCM.[1]
-
Compatibility Check: Ensure the solvent waste container does not contain strong acids or oxidizers.
-
Transfer: Pour into the "Organic Solvent Waste" carboy.
-
Note: If the solution is acidic (due to the benzoic acid moiety), ensure the waste stream is compatible with organic acids.
-
-
Rinsing: Triple-rinse the empty reaction vessel with a compatible solvent (e.g., acetone). Add the rinsate to the same waste carboy.
-
Labeling: Update the carboy log sheet to include the approximate concentration of the nitrile compound.
Part 4: Visualized Workflows
Waste Stream Decision Matrix
This diagram illustrates the logical decision-making process for segregating this specific chemical.
Figure 1: Decision matrix for segregating this compound waste streams to prevent incompatibility.
Spill Response Protocol
In the event of a benchtop spill, follow this immediate containment logic.
Figure 2: Immediate response workflow for laboratory spills of cyano-benzoic acid derivatives.
Part 5: Storage & Compatibility Data
Proper disposal begins with proper storage. Minimizing degradation reduces the complexity of waste handling.
| Parameter | Specification | Reason |
| Storage Temp | 2-8°C (Refrigerated) | Retards oxidation of the amine group.[1] |
| Incompatible With | Strong Oxidizing Agents | Risk of fire/explosion (amine oxidation). |
| Incompatible With | Strong Acids | Risk of nitrile hydrolysis (trace HCN evolution). |
| Incompatible With | Strong Bases | Reacts with carboxylic acid (exothermic neutralization). |
References
-
Accela ChemBio. (2023).[2] Product Information: this compound.[1][2][3][4] Retrieved from [Link](Note: Linked via catalog structure for similar benzoic acid derivatives).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Chapter 6: Working with Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 3-(Dimethylamino)benzoic acid (Structurally Related). National Library of Medicine. Retrieved from [Link]
Sources
- 1. 1243374-60-8,2-Cyclopropoxybenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1341891-16-4,3-(1H-indazol-1-yl)-2-methylpropanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. chem960.com [chem960.com]
- 4. This compound | 453565-73-6 [chemicalbook.com]
Personal protective equipment for handling 3-Cyano-5-(dimethylamino)benzoic acid
Executive Safety Assessment: The Precautionary Principle
As researchers, we often handle intermediates where specific toxicological data is sparse. 3-Cyano-5-(dimethylamino)benzoic acid is a functionalized aromatic scaffold combining three distinct hazard moieties: a carboxylic acid, a nitrile (cyano group), and a tertiary amine.[1]
While a specific, unified LD50 might not be publicly established for this exact isomer, we must synthesize a safety profile based on its Structural Alerts (SAR) .[1] We treat this compound as a Severe Irritant (Skin/Eye/Respiratory) with Acute Toxicity Potential due to the nitrile functionality.
Physical State: Typically a yellow-to-beige crystalline powder.[1][2] Primary Hazard Vector: Inhalation of dust and dermal absorption.
Hierarchy of Controls: Engineering First
Before donning PPE, you must establish the operational environment. PPE is the last line of defense, not the first.
-
Primary Containment: All handling of the solid powder (weighing, transfer) must occur inside a certified chemical fume hood or a powder containment balance enclosure .
-
Static Control: Organic powders are prone to static charge. Use an ionizing bar or antistatic gun during weighing to prevent "fly-away" powder, which increases inhalation risk.[1]
Personal Protective Equipment (PPE) Matrix
The following matrix is designed for Standard Laboratory Scale (<10g) . For scale-up (>100g), upgrade to full Tyvek suits and powered air-purifying respirators (PAPR).[1]
| PPE Category | Recommendation | Scientific Rationale (The "Why") |
| Hand Protection | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Permeation Defense: The dimethylamino group can facilitate skin absorption.[1] Nitrile provides excellent resistance to the benzoic acid moiety. Double gloving creates a sacrificial layer against carrier solvents (e.g., DMSO/DCM) often used with this compound.[1] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Dust Migration: Standard safety glasses allow fine particulate matter to migrate around the lens during static events.[1] The acidic nature of the compound poses a risk of corneal opacity if dust contacts the moist eye surface. |
| Respiratory | N95 or P100 (If outside hood)Primary: Fume Hood Sash | Sensitization Risk: Benzoic acid derivatives are potent respiratory irritants (STOT-SE 3).[1] The nitrile group poses a theoretical toxicity risk if inhaled in significant quantities. |
| Body Protection | Lab Coat (Cotton/Poly blend) + Chemical Apron | Decontamination: A standard lab coat is porous.[1] A chemical-resistant apron (rubber/PVC) prevents the powder from embedding into the fabric of the lab coat during weighing spills.[1] |
Visual Decision Logic: PPE Selection
The following diagram illustrates the decision process for selecting PPE based on the specific task being performed.
Caption: Logical flow for selecting PPE based on the physical state of the chemical (Solid vs. Solution).
Operational Protocols: Step-by-Step
A. Weighing & Solubilization
-
Context: This is the highest risk phase due to potential dust generation.
-
Setup: Place the balance inside the fume hood. If vibration is an issue, turn the hood fan to "low" (if variable) but ensure face velocity remains >80 fpm.
-
Donning: Put on inner gloves, then outer gloves. Ensure the outer glove cuff goes over the lab coat sleeve.
-
Transfer: Use a disposable anti-static spatula. Do not pour from the bottle; scoop gently.
-
Solubilization: Add the solvent (e.g., DMSO, Methanol) to the solid immediately to suppress dust.
-
Note: The dimethylamino group acts as a base, while the carboxyl group is acidic. This zwitterionic character may require specific pH adjustments for full solubility depending on your application.
-
B. Reaction Monitoring
-
Context: Handling the reaction mixture.
-
Sampling: When taking aliquots for TLC/HPLC, assume the syringe needle is contaminated.
-
Glove Check: Inspect outer gloves for swelling (degradation) if you are using halogenated solvents (DCM) or strong polar aprotic solvents (DMF/DMSO).[1] Change outer gloves immediately if splashes occur.
Emergency Response & Decontamination
In the event of exposure, the "Cyano" (nitrile) group requires specific attention, although it is chemically stable on the benzene ring compared to simple cyanide salts.[1]
| Event | Immediate Action | Secondary Action |
| Skin Contact | Brush then Flush. Gently brush off dry powder before wetting (to prevent increasing absorption surface area), then wash with soap and water for 15 min.[1] | Monitor for signs of nitrile absorption (headache, dizziness).[1] Seek medical aid if irritation persists. |
| Eye Contact | Irrigate immediately for 15 minutes. Hold eyelids open. | Do not rub eyes. The benzoic acid moiety can cause corneal abrasion. Consult an ophthalmologist. |
| Spill (Solid) | Do NOT sweep. Cover with wet paper towels to dampen dust, then scoop into a hazardous waste bag.[1] | Clean area with a mild alkaline solution (Sodium Bicarbonate) to neutralize the acid residue.[1] |
Spill Response Workflow
Caption: Workflow for managing minor vs. major spills of this compound.
Disposal Strategy
-
Segregation: Do not mix with strong oxidizers (risk of fire) or strong acids (theoretical risk of HCN release from the nitrile group, though low).[1]
-
Classification: Dispose of as Solid Organic Hazardous Waste .
-
Labeling: Clearly label the waste container with "Toxic," "Irritant," and specifically "Contains Nitriles."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12062, 3,5-Diaminobenzoic acid (Structural Analog).[1] Retrieved from [Link]
-
Aibon Safety (2024). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
